4-Bromo-2-fluorobenzotrifluoride

説明

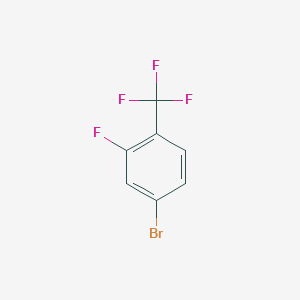

4-Bromo-2-fluorobenzotrifluoride (CAS 142808-15-9) is a halogenated aromatic compound with the molecular formula C₇H₃BrF₄ and a molecular weight of 243.00 g/mol . It exists as a liquid at room temperature and is characterized by a trifluoromethyl (-CF₃) group at position 1, a fluorine atom at position 2, and a bromine atom at position 4 on the benzene ring. Key synonyms include 2-fluoro-4-bromobenzotrifluoride and 4-bromo-α,α,α,2-tetrafluorotoluene .

The compound is primarily used in scientific research as a building block for synthesizing pharmaceuticals, agrochemicals, and advanced materials. It is commercially available in purities ≥98% from suppliers such as TCI America and BLDpharm, with packaging options ranging from 10g to 500g . Safety data indicate it is a skin, eye, and respiratory irritant (R36/37/38) .

特性

IUPAC Name |

4-bromo-2-fluoro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4/c8-4-1-2-5(6(9)3-4)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPBVXQEVBURGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382346 | |

| Record name | 4-Bromo-2-fluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142808-15-9 | |

| Record name | 4-Bromo-2-fluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-fluorobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Regioselective Bromination Using Sulfuric Acid and Bromic Acid

A high-yield method involves the direct bromination of 2-fluorobenzotrifluoride under acidic conditions. As described in CN-104610015-B , this approach utilizes sulfuric acid as a solvent and bromic acid (HBrO₃) or sodium bromate (NaBrO₃) as the brominating agent. The reaction proceeds at 0–80°C, achieving >90% yield and >99% purity. The trifluoromethyl (-CF₃) group acts as a strong meta-directing group, while the fluoro (-F) substituent directs bromination to the para position relative to itself, resulting in the desired 4-bromo-2-fluoro regiochemistry.

Key Reaction Parameters

| Parameter | Value/Description |

|---|---|

| Temperature | 0–80°C (optimized at 50°C) |

| Brominating Agent | HBrO₃ or NaBrO₃ (1.2–1.5 equivalents) |

| Solvent | Concentrated H₂SO₄ |

| Reaction Time | 4–6 hours |

| Yield | 90–92% |

This method is favored for its simplicity and scalability, though it requires careful control of acidity to avoid polybromination.

Multi-Step Synthesis via Diazotization and Fluorination

Nitration, Reduction, and Diazotization-Fluorination Sequence

Adapting methods from CN1157812A , a multi-step route begins with para-toluidine derivatives. The sequence involves:

-

Nitration : Para-toluidine is nitrated to introduce a nitro group at the meta position relative to the methyl group.

-

Bromination : Diazotization followed by bromo-deamination substitutes the amino group with bromine.

-

Reduction and Fluorination : The nitro group is reduced to an amine, which is diazotized and fluorinated using anhydrous hydrogen fluoride (HF) to introduce the fluoro substituent.

Critical Steps and Conditions

-

Diazotization : Conducted below 20°C using sodium nitrite (NaNO₂) to prevent premature decomposition.

-

Fluorination : Requires HF at −5°C to stabilize the diazonium intermediate, with pyrolysis at 35–45°C to release nitrogen gas.

-

Light Bromination : Final bromination of the methyl side chain under UV light (λ > 300 nm) with bromine (Br₂).

Yield Analysis

| Step | Yield (%) |

|---|---|

| Nitration | 85–90 |

| Bromo-Deamination | 50–55 |

| Fluorination | 60–65 |

| Overall Yield | ~25–30 |

While this method ensures precise regiocontrol, its complexity and use of hazardous HF limit industrial adoption.

Boron Tribromide-Mediated Bromination of Arylhydrazines

Adaptation for Fluorinated Substrates

A novel approach from ChemicalBook employs arylhydrazines treated with boron tribromide (BBr₃) and dimethyl sulfoxide (DMSO). For 4-bromo-2-fluorobenzotrifluoride, 2-fluorophenylhydrazine is reacted with BBr₃ at 80°C in cyclopentyl methyl ether (CPME), yielding 99% product. The mechanism involves radical bromination facilitated by DMSO’s oxidizing properties.

Optimized Procedure

-

Dissolve 2-fluorophenylhydrazine (0.5 mmol) in CPME (0.2 mL).

-

Add BBr₃ (1.2 equivalents) and DMSO (0.2 mL) dropwise.

-

Heat at 80°C for 1 hour under air.

Advantages :

-

Avoids harsh acids (e.g., H₂SO₄).

-

Compatible with electron-deficient aromatics.

Limitations :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Complexity | Scalability |

|---|---|---|---|---|

| Direct Bromination | 90–92 | >99 | Low | High |

| Multi-Step Synthesis | 25–30 | 95–98 | High | Moderate |

| BBr₃-Mediated | 99 | >99 | Moderate | Low |

Key Insights :

化学反応の分析

Types of Reactions

4-Bromo-2-fluorobenzotrifluoride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce corresponding aniline derivatives, while oxidation reactions can yield various oxidized products .

科学的研究の応用

4-Bromo-2-fluorobenzotrifluoride has a wide range of applications in scientific research, including:

作用機序

The mechanism of action of 4-Bromo-2-fluorobenzotrifluoride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds . The presence of bromine and fluorine atoms in the compound enhances its reactivity and allows it to participate in a variety of chemical transformations .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares 4-bromo-2-fluorobenzotrifluoride with key analogs, focusing on substituent positions, molecular features, and physical states:

*Predicted based on molecular weight and substituent polarity.

Key Observations:

- Positional Isomerism : The placement of bromine and fluorine significantly impacts reactivity. For example, in Suzuki coupling reactions, bromine at position 4 (as in the target compound) may undergo cross-coupling more readily than bromine at position 2 or 5 .

Reactivity Differences:

- Electron-Withdrawing Effects : The -CF₃ group in the target compound deactivates the benzene ring, making electrophilic substitution challenging. In contrast, analogs with -OCF₃ or lacking fluorine (e.g., 4-bromobenzotrifluoride) show moderate activation .

- Halogen Reactivity : Bromine at position 4 (para to -CF₃) is more reactive in cross-coupling reactions than bromine at position 2 (ortho to -CF₃) due to steric hindrance .

生物活性

4-Bromo-2-fluorobenzotrifluoride (C7H3BrF4) is a halogenated aromatic compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique structural characteristics, particularly the presence of bromine and fluorine substituents, suggest potential biological activities that warrant detailed investigation.

The compound features a benzene ring substituted with a bromine atom at the para position and a fluorine atom at the meta position, along with three trifluoromethyl groups. These substituents significantly influence its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H3BrF4 |

| Molecular Weight | 239.00 g/mol |

| Appearance | Colorless to pale yellow |

| Solubility | Soluble in organic solvents |

Biological Activity

- Antimicrobial Properties : Preliminary studies suggest that halogenated aromatic compounds, including this compound, may exhibit antimicrobial activity. The presence of bromine and fluorine can enhance the compound's ability to disrupt bacterial cell membranes or interfere with metabolic processes.

- Anticancer Potential : Some derivatives of halogenated benzene compounds have been investigated for their anticancer properties. The electronic effects of fluorine and bromine may contribute to the inhibition of cancer cell proliferation by modulating enzyme activity or inducing apoptosis.

- Enzyme Inhibition : Research indicates that halogenated compounds can act as enzyme inhibitors. For instance, studies on related compounds have shown potential in inhibiting enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are involved in inflammatory pathways.

Case Studies

Several studies have explored the biological activities of structurally related compounds:

- Study on Antimicrobial Activity : A study assessed the antimicrobial efficacy of various brominated and fluorinated compounds against Staphylococcus aureus and Escherichia coli. Results indicated that halogenation significantly enhanced activity compared to non-halogenated analogs, suggesting a similar potential for this compound .

- Anticancer Screening : In vitro assays conducted on derivatives of benzotrifluoride revealed that certain substitutions could lead to increased cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). While direct data on this compound is lacking, its structural similarities imply it could exhibit comparable effects .

Research Findings

The following table summarizes findings from various studies on related compounds:

Q & A

Q. What statistical approaches reconcile contradictory bioactivity data in fluorinated compound libraries?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。